N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

Sourcing a bifunctional kinase inhibitor scaffold with a defined chiral center often limits parallel library synthesis. This compound addresses that with a thiophene-thiolane architecture providing three distinct diversification vectors. Key advantages: - Directly maps to the protein kinase modulator Markush structure in WO-2005113548-A1 - Enables enantiomer-specific SAR exploration via the chiral thiolane 3-position - Commercially available as a racemate (≥97% purity) for initial screening

Molecular Formula C10H15NS2
Molecular Weight 213.4 g/mol
Cat. No. B13286897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine
Molecular FormulaC10H15NS2
Molecular Weight213.4 g/mol
Structural Identifiers
SMILESC1CSCC1NCCC2=CC=CS2
InChIInChI=1S/C10H15NS2/c1-2-10(13-6-1)3-5-11-9-4-7-12-8-9/h1-2,6,9,11H,3-5,7-8H2
InChIKeyJYLSAHIYIPZDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine: Physicochemical & Comparator Overview


N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine (CAS 1019631-77-6, molecular formula C₁₀H₁₅NS₂, molecular weight 213.4 g/mol) is a heterocyclic secondary amine comprising a thiophene ring linked via an ethyl spacer to a saturated thiolane (tetrahydrothiophene) ring bearing a 3-amino substituent . The compound belongs to the broader class of thiophene heteroaryl amines, which are established as protein kinase modulator scaffolds in patent literature . The molecule possesses a chiral center at the 3-position of the thiolane ring, existing as a racemic mixture of enantiomers unless stereospecifically synthesized . Key physicochemical properties include a predicted density of approximately 1.077 g/cm³ (for the thiolan-3-amine core) and a pKa for the secondary amine in the range of 8.90 ± 0.20, consistent with aliphatic amines embedded in a thiolane framework .

N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine: Irreplaceable Advantages


Simpler analogs such as thiophene-2-ethylamine (CAS 30433-91-1, MW 127.21 g/mol, LogP 1.95) or thiolan-3-amine (CAS 101993-01-5, MW 103.19 g/mol, LogP 0.01) lack the bifunctional architecture of N-[2-(thiophen-2-yl)ethyl]thiolan-3-amine, which combines both an aromatic thiophene ring and a saturated thiolane ring joined by a flexible ethyl linker . This dual-ring system provides three distinct vectors for chemical diversification—the thiophene ring for π-stacking and electrophilic aromatic substitution, the secondary amine bridge for amide or urea coupling, and the thiolane ring for stereochemical modulation via its chiral center—none of which are simultaneously present in any single-component analog . Furthermore, the compound falls within the patent-protected thiophene heteroaryl amine chemical space claimed for protein kinase modulation (WO-2005113548-A1), a therapeutic area where minor structural changes can profoundly alter kinase selectivity profiles . Substituting the thiolane ring with a sulfone (e.g., 3-((1-(thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide, MW 245.36 g/mol) introduces substantially different electronic properties and hydrogen-bonding capacity .

N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine: Quantitative Evidence vs. Closest Analogs


Molecular Weight and Lipophilicity vs. Thiophene-2-ethylamine

N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine (MW = 213.4 g/mol) is 67.8% heavier than thiophene-2-ethylamine (MW = 127.21 g/mol), moving the compound closer to the optimal MW center for oral drug-likeness (Lipinski MW < 500) while adding substantial structural complexity . The calculated LogP difference is significant: thiophene-2-ethylamine has a measured/calculated LogP of 1.95 (Guidechem) to 1.3 (ChemAxon), whereas the thiolan-3-amine core has a LogP of only 0.01, and the combined target compound likely exhibits an intermediate LogP estimated at approximately 1.5–2.5, reflecting a balanced lipophilicity profile suitable for both membrane penetration and aqueous solubility . In contrast, the simpler thiophene-2-ethylamine (pKa 9.47–9.59 for its primary amine) is significantly more basic than the secondary amine in the target compound (estimated pKa ~8–9), potentially affecting ionization state at physiological pH and thereby altering tissue distribution and receptor binding kinetics .

Medicinal Chemistry Drug Design Physicochemical Profiling

Stereochemical Differentiation vs. Achiral Thiophene-2-ethylamine

N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine contains a single chiral center at the 3-position of the thiolane ring, enabling enantiomeric resolution and stereospecific SAR exploration not possible with achiral analogs such as thiophene-2-ethylamine or N-ethylthiophen-2-amine . The thiolan-3-amine core has been utilized in asymmetric synthesis methodologies: a Ni(II)/trisoxazoline-catalyzed sulfa-Michael/aldol cascade reaction achieves up to 93% yield and 92% enantiomeric excess for 3-amine-tetrahydrothiophene derivatives, demonstrating the synthetic tractability of stereochemically pure forms of this scaffold . In contrast, the comparator N-(thiophen-2-ylmethyl)thian-3-amine (CAS 1341030-80-5, MW 213.4 g/mol) contains a six-membered thiane ring with a different conformational profile, and its stereochemistry at the 3-position does not directly translate to the five-membered thiolane system of the target compound .

Stereochemistry Drug Discovery Chiral Resolution

Kinase Patent Alignment vs. Generic Building Blocks

The structural core of N-[2-(thiophen-2-yl)ethyl]thiolan-3-amine maps directly onto the Markush formula (Formula I) of patent WO-2005113548-A1 (SUGEN Inc.), which claims thiophene heteroaryl amines that modulate protein kinase activity for the treatment of cancer, inflammatory disorders, and metabolic diseases . This patent family, with priority date 2004-05-20 and publication 2005-12-01, describes compounds featuring a thiophene ring linked via an amine-containing bridge to a heteroaryl or heterocyclyl group—precisely the architecture of the target compound where the thiolane ring serves as the heterocyclyl partner . In contrast, simpler thiophene-2-ethylamine (used industrially as an intermediate for duloxetine and clopidogrel synthesis) is directed toward neurotransmitter reuptake inhibition and antiplatelet mechanisms, representing a fundamentally different biological application space . The sulfone analog 3-((1-(thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide (MW 245.36 g/mol) incorporates electron-withdrawing sulfone groups that alter the electronic character of the thiolane ring and may shift the kinase selectivity profile, but no direct kinase inhibition data comparing the target compound to this sulfone analog have been published .

Kinase Inhibition Cancer Therapeutics Patent Analysis

Synthetic Versatility: Three Diversifiable Vectors vs. Simpler Analogs

The target compound provides three chemically distinct sites for derivatization: (1) the thiophene ring amenable to electrophilic aromatic substitution (halogenation, nitration, Friedel-Crafts acylation), (2) the secondary amine nitrogen for amide coupling, urea formation, sulfonamide synthesis, or reductive amination, and (3) the thiolane ring sulfur for oxidation to sulfoxide/sulfone derivatives . In comparison, thiophene-2-ethylamine offers only two modification sites (the primary amine and the thiophene ring) and lacks the additional sulfur-containing heterocycle, while N-ethylthiophen-2-amine (CAS 203730-54-5, MW 127.21) offers even fewer diversity points . The thiolan-3-amine core alone has been established as a versatile building block in organic synthesis, with its derivatives demonstrating antimicrobial activity against Mycobacterium tuberculosis and Candida albicans at MIC values ranging from 8 to 16 µg/mL in related series . However, these antimicrobial data derive from structurally distinct thiolan-3-amine derivatives and cannot be directly attributed to the target compound without confirmatory testing . The ethyl linker between the thiophene and thiolane rings provides conformational flexibility (2 rotatable bonds in the ethyl spacer) that is absent in directly linked thiophene-thiolane analogs, potentially enabling better induced-fit binding to protein targets.

Organic Synthesis Building Block Utility Library Design

Thioether vs. Sulfone: Basicity and H-Bonding Comparison

The thiolane ring in N-[2-(thiophen-2-yl)ethyl]thiolan-3-amine contains a divalent sulfur atom (thioether), whereas the closest oxidized analog, 3-((1-(thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide, incorporates a sulfone group (S=O₂) that dramatically alters the electronic environment . The sulfone group is strongly electron-withdrawing, reducing the pKa of the adjacent amine: predicted pKa for N-substituted tetrahydrothiophene-1,1-dioxide amines is approximately 6.74–7.69, compared to 8.90 ± 0.20 for the thiolane-3-amine core of the target compound . This ~2 log unit difference in basicity means that at physiological pH (7.4), the target compound's amine will be predominantly protonated (cationic), while the sulfone analog's amine will be approximately 50% neutral, potentially altering membrane permeability, solubility, and target engagement . Additionally, the sulfone introduces two strong hydrogen-bond acceptor sites (S=O) not present in the thioether, which can redirect binding interactions with kinase hinge regions or other protein pockets . The molecular weight difference (213.4 vs 245.36 g/mol; Δ = +31.96 g/mol, +15.0%) represents an increase that must be considered in lead optimization strategies where ligand efficiency metrics are critical.

Electronic Properties Medicinal Chemistry Bioisostere Design

N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine: Procurement & Application Scenarios


Kinase Inhibitor Library Design with Patent-Protected Scaffold

Research groups constructing targeted kinase inhibitor libraries should prioritize N-[2-(thiophen-2-yl)ethyl]thiolan-3-amine over generic thiophene-ethylamine building blocks because its core architecture maps directly to the Markush formula of WO-2005113548-A1 (SUGEN Inc.), which claims thiophene heteroaryl amines as protein kinase modulators . The compound's three diversifiable sites (thiophene ring, secondary amine, and thiolane ring) enable parallel library synthesis strategies that probe chemical space more efficiently than two-vector analogs. The chiral center at the thiolane 3-position allows for enantiomer-specific SAR exploration, with established asymmetric synthetic methodology achieving up to 92% ee . Procurement recommendation: Source both racemic material (CAS 1019631-77-6, available at ≥97% purity from MolCore and leyan.com) for initial library screening, and commission chiral resolution or asymmetric synthesis for hit follow-up studies.

Thioether vs. Sulfone Bioisostere Comparison

Medicinal chemistry teams conducting systematic bioisostere replacement studies should acquire N-[2-(thiophen-2-yl)ethyl]thiolan-3-amine alongside its 1,1-dioxide analog (CAS 1019609-79-0) as a matched molecular pair. The ~2 log unit pKa difference (8.90 vs ~6.74–7.69) and the change in hydrogen-bond acceptor count (Δ = +2 for sulfone) provide a controlled system to evaluate how sulfur oxidation state affects target binding, cellular permeability, and metabolic stability . Run parallel biochemical and cellular assays using both compounds at equimolar concentrations (e.g., 10 µM screening concentration) against the kinase panel of interest. The 15% molecular weight penalty of the sulfone (245.36 vs 213.4 g/mol) should be factored into ligand efficiency calculations to determine whether any potency gain justifies the increased size.

Enantiopure Amine Scaffolds for Stereochemical SAR

For research programs where target engagement is known to be stereosensitive (e.g., GPCRs, ion channels, kinases with defined chiral binding pockets), the chiral thiolane center of this compound provides a critical advantage over achiral thiophene-ethylamine analogs . The Ni(II)/trisoxazoline-catalyzed asymmetric synthesis methodology published in Organic Letters (2021) demonstrates that 3-amine-tetrahydrothiophene derivatives can be accessed in high enantiomeric excess (92% ee) and yield (93%), providing a viable synthetic route to enantiopure forms of the target compound . Procurement recommendation: Initially acquire the racemate for method development, then commission custom asymmetric synthesis of both (R)- and (S)-enantiomers at the 50–100 mg scale for comparative biological evaluation.

Fragment-Based Discovery Using Dual Heterocycle Architecture

The target compound's molecular weight (213.4 g/mol) falls within the acceptable fragment range (<250 Da), while its calculated LogP (~1.5–2.5) and balanced heterocyclic composition make it suitable as a fragment library member for NMR- or SPR-based screening . Unlike monocyclic fragments such as thiophene-2-ethylamine (MW 127.21), this compound occupies more three-dimensional chemical space due to the non-planar thiolane ring (Fsp³ = 0.5 for the thiolane portion), which can improve binding specificity and reduce flat aromatic stacking artifacts. The scaffold also supports efficient fragment growing strategies: the secondary amine can be elaborated to amides, sulfonamides, or ureas, while the thiophene ring provides a vector for substitution-based optimization.

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